molecular formula C11H12BrN B8613386 1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole

1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B8613386
M. Wt: 238.12 g/mol
InChI Key: QMXFBLJFIFGUNK-UHFFFAOYSA-N
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Description

Contextual Significance of 2,5-Dihydro-1H-pyrrole Scaffolds in Contemporary Synthetic Organic Chemistry

The 2,5-dihydro-1H-pyrrole, also known as a 3-pyrroline, is a five-membered nitrogen-containing heterocycle. This structural motif is considered a "privileged scaffold" in medicinal chemistry because it is a core component in numerous pharmacologically active natural products and synthetic drug candidates. rsc.orgrsc.org The partially saturated ring offers a three-dimensional geometry that is often advantageous for binding to biological targets like enzymes and receptors, compared to its flat, aromatic pyrrole (B145914) counterpart.

These scaffolds are not only important for their biological activity but also serve as versatile building blocks in synthetic organic chemistry. Their inherent functionality allows for a wide range of chemical transformations, enabling the construction of more complex molecular frameworks, including various alkaloids and other pharmaceutically relevant compounds.

Rationale for Academic Investigation into N-Substituted Bromobenzyl Dihydropyrrole Architectures

The academic interest in structures like 1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole stems from several key strategic advantages in chemical synthesis and drug discovery.

N-Substitution: The nitrogen atom of the dihydropyrrole ring is a common site for substitution, allowing chemists to readily modify the compound's properties. Attaching different groups to the nitrogen can influence solubility, stability, and biological activity. nih.govrsc.org The process of creating N-substituted pyrroles is a fundamental strategy for building molecular diversity. researchgate.netmdpi.com

The Bromobenzyl Group: The 4-bromobenzyl substituent is particularly useful for several reasons. Firstly, the bromine atom serves as a versatile chemical "handle." It can participate in a variety of powerful cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), which allow for the attachment of other complex fragments to the benzene (B151609) ring. This capability is crucial for creating libraries of related compounds to explore structure-activity relationships (SAR). A key intermediate in the synthesis of a related boronic acid derivative is 1-(4-bromobenzyl)-1H-pyrrole, highlighting the utility of the bromo-substituent for further functionalization. sci-hub.se Secondly, the presence of a halogen like bromine can significantly impact a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME).

Historical Development and Current Research Landscape of Dihydropyrrole Chemistry

The synthesis of pyrrole-type compounds has a long history, with classic name reactions like the Paal-Knorr, Hantzsch, and Knorr syntheses forming the early foundation for accessing these heterocycles. organic-chemistry.orgpharmaguideline.com These methods typically involve the condensation of dicarbonyl compounds with amines. pharmaguideline.com

The contemporary research landscape has evolved to focus on more efficient, atom-economical, and stereoselective methods. Modern synthetic chemistry has seen a surge in the development of novel routes to dihydropyrroles and their derivatives. rsc.org Current research emphasizes:

Catalysis: The use of transition metals like rhodium, gold, palladium, ruthenium, and iron has enabled the development of powerful new reactions for constructing the dihydropyrrole ring with high precision and under mild conditions. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Multi-component Reactions: One-pot reactions that combine three or more starting materials to form a complex product are highly sought after for their efficiency. Several multi-component strategies for synthesizing substituted pyrroles and dihydropyrroles have been reported. nih.gov

Green Chemistry: There is a growing emphasis on developing environmentally benign synthetic methods, for example, by using water as a solvent or employing reusable catalysts. researchgate.netmdpi.com

Overview of Key Research Themes and Methodological Approaches for the Compound Class

The study of N-substituted dihydropyrroles is driven by several interconnected research themes, employing a range of modern methodological approaches.

Key Research Themes:

Novel Synthetic Methodologies: A primary focus is the continuous development of new reactions to synthesize the dihydropyrrole core. This includes exploring cascade reactions, cycloadditions, and ring-closing metathesis to build the heterocyclic ring system efficiently. organic-chemistry.org

Medicinal Chemistry: A significant portion of research is dedicated to synthesizing libraries of dihydropyrrole derivatives and evaluating their biological activities. These compounds are investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and anticancer agents. rsc.orgnih.govnih.gov

Asymmetric Synthesis: For applications in medicine, it is often necessary to produce a single enantiomer of a chiral molecule. Consequently, the development of stereoselective methods to control the 3D arrangement of atoms in dihydropyrrole synthesis is a critical area of research.

Methodological Approaches: The synthesis and characterization of these compounds rely on a standard suite of modern organic chemistry techniques.

Synthesis and Purification: Reactions are typically carried out using standard laboratory glassware and techniques, often under inert atmospheres. Purification is commonly achieved through column chromatography, recrystallization, or distillation.

Structural Characterization: The precise structure of newly synthesized compounds is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). Infrared (IR) spectroscopy is also used to identify key functional groups.

Biological Evaluation: Compounds synthesized for medicinal purposes are subjected to a variety of in vitro and in vivo assays to determine their biological activity and to begin to understand their mechanism of action.

The table below summarizes some of the modern synthetic approaches used to generate pyrrole and dihydropyrrole scaffolds.

Synthetic MethodKey FeaturesCatalyst/ReagentsRef.
Paal-Knorr SynthesisCondensation of a 1,4-dicarbonyl compound with a primary amine. A classic and widely used method.Acid or heat; modern variations use catalysts like alumina. mdpi.compharmaguideline.com
Ring-Closing MetathesisFormation of the dihydropyrrole ring from a diallylamine (B93489) precursor.Ruthenium (Grubbs) catalyst. organic-chemistry.org
Gold-Catalyzed AnnulationA (3+2) annulation of two components via an initial gold-acetylide addition.Gold(I) catalysts. organic-chemistry.org
Aza-Wacker CyclizationIntramolecular cyclization of N-homoallylic amines.Palladium(II) catalyst. organic-chemistry.org
From Vinyl AzidesThermal or copper-catalyzed reaction of vinyl azides with 1,3-dicarbonyl compounds.Heat or Copper(II). organic-chemistry.org
From Dienyl AzidesConversion of dienyl azides into substituted pyrroles at room temperature.Zinc Iodide (ZnI₂) or Rhodium catalyst. organic-chemistry.org

While specific data for This compound is scarce, physicochemical properties for closely related structures are available, providing an insight into the expected characteristics of this compound class.

CompoundMolecular FormulaMolecular Weight ( g/mol )NotesRef.
1-(4-Bromophenyl)-3-methyl-2,5-dihydro-1H-pyrroleC₁₁H₁₂BrN238.127A structural analog with the bromo-substituent on the phenyl ring attached directly to the nitrogen. chemsynthesis.com
1-(4-Bromobenzyl)-1H-pyrrole-3-carboxylic acidC₁₂H₁₀BrNO₂280.12The aromatic pyrrole analog with a carboxylic acid group. bldpharm.com
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrroleC₁₁H₁₂FN177.22The fluoro- analog of the target compound. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-2,5-dihydropyrrole

InChI

InChI=1S/C11H12BrN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-6H,7-9H2

InChI Key

QMXFBLJFIFGUNK-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 1 4 Bromobenzyl 2,5 Dihydro 1h Pyrrole and Its Analogs

Foundational Synthetic Pathways for 2,5-Dihydro-1H-pyrrole Ring Construction

The 2,5-dihydro-1H-pyrrole ring is a key heterocyclic motif. Its synthesis can be approached through various strategic disconnections, leading to several powerful methodologies, including cycloaddition reactions, intramolecular cyclizations, and multi-component reactions.

Cycloaddition Reactions in Dihydropyrrole Synthesis

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing a convergent and often stereocontrolled route to cyclic systems. The 1,3-dipolar cycloaddition is particularly relevant for constructing the five-membered dihydropyrrole ring.

Detailed Research Findings: The reaction of azomethine ylides, which are 1,3-dipoles, with various dipolarophiles (such as alkenes and alkynes) is a classic method for generating pyrrolidine (B122466) and dihydropyrrole rings. researchgate.netresearchgate.net For instance, the in situ generation of an azomethine ylide from the reaction of an α-amino acid like proline or sarcosine (B1681465) with an aldehyde or ketone, followed by trapping with a dipolarophile like dialkyl acetylenedicarboxylate, leads directly to functionalized dihydropyrrolizine derivatives. researchgate.net

Another approach involves the [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes, catalyzed by a BINOL-derived phosphoric acid. nih.govacs.org This organocatalytic process yields densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high enantioselectivity and diastereoselectivity. nih.govacs.org While these examples yield fused systems, the underlying principle of cycloaddition is broadly applicable to the synthesis of the core monocyclic 2,5-dihydropyrrole scaffold. For example, a photochemical [2+2] cycloaddition of 2,5-dihydro-1H-pyrrole-2-thiones with alkenes has also been explored for creating pyrrole (B145914) derivatives. rsc.org

Table 1: Examples of Cycloaddition Reactions in Dihydropyrrole Synthesis

Reaction TypeReactantsKey FeaturesProduct Type
[3+2] 1,3-Dipolar CycloadditionAzomethine Ylide + Alkyne/AlkenesForms five-membered ring in one step; often stereospecific. researchgate.netSubstituted Pyrrolidines/Dihydropyrroles
[6+2] Cycloaddition2-Methide-2H-pyrrole + Aryl AcetaldehydeOrganocatalytic, highly enantioselective. nih.gov2,3-Dihydro-1H-pyrrolizin-3-ols
[2+2] Photochemical CycloadditionDihydropyrrole-2-thione + AlkenesPhotochemically induced ring formation. rsc.orgFused Pyrrole Systems

Intramolecular Carbocyclization Strategies for Ring Formation

Intramolecular cyclization reactions provide an efficient means of forming the dihydropyrrole ring by creating a C-N or C-C bond from a pre-assembled acyclic precursor. These reactions are often promoted by transition metal catalysts.

Detailed Research Findings: The intramolecular hydroamination of substrates containing both an amine and an alkyne functionality is a direct route to dihydropyrroles. For example, N-(3-butynyl)-sulfonamides undergo a 5-endo-dig cyclization catalyzed by palladium or gold salts to yield 2,3-dihydro-1H-pyrroles. rsc.org Microwave-assisted heating can significantly accelerate this transformation, leading to high isolated yields. rsc.org

Another powerful strategy involves the cyclization of organic azides. The intramolecular reaction of homopropargyl azides can lead to the formation of dihydropyrroles through the rearrangement of an intermediate vinyl aziridine (B145994). researchgate.net Depending on the cleavage of the aziridine C-C or C-N bond, either 2,3- or 2,5-dihydropyrroles can be obtained. researchgate.net Zinc chloride has been identified as an inexpensive and effective catalyst for this transformation. researchgate.net

Table 2: Intramolecular Cyclization Methods for Dihydropyrrole Synthesis

Reaction TypeStarting MaterialCatalyst/ConditionsProduct Type
HydroaminationN-(3-butynyl)-sulfonamidesPdCl₂ or AuCl, Microwave heating rsc.org2,3-Dihydro-1H-pyrroles
Azide CyclizationHomopropargyl azidesZnCl₂ researchgate.net2,5-Dihydropyrroles or 2,3-Dihydropyrroles

Multi-Component Reaction (MCR) Applications for Pyrrole and Dihydropyrrole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. bohrium.comrsc.org Various MCRs have been developed for the synthesis of pyrrole and dihydropyrrole scaffolds. nih.govorientjchem.orgsemanticscholar.org

Detailed Research Findings: The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic method for pyrrole formation and can be adapted for dihydropyrroles. MCRs often generate the requisite 1,4-dicarbonyl intermediate in situ. For instance, a four-component reaction between cyclic 1,3-dicarbonyl compounds, β-keto esters, arylglyoxals, and amines can produce polysubstituted pyrrole derivatives under catalyst-free conditions. semanticscholar.org Iron(III) perchlorate (B79767) has been shown to be an efficient catalyst for a three-component reaction of amines, aldehydes, and diacetyl to form tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles. nih.govacs.org While this produces a fused system, the core reaction demonstrates the power of MCRs in constructing dihydropyrrole-containing structures.

These reactions are attractive because they allow for the rapid assembly of complex molecular architectures from simple, readily available starting materials, making them ideal for creating libraries of compounds for further study. bohrium.comrsc.orgnih.gov

Targeted Synthesis of N-Benzyl Dihydropyrrole Moieties

Once the dihydropyrrole ring is formed, or as part of a convergent synthesis, the 4-bromobenzyl group must be attached to the nitrogen atom. This is typically achieved through N-alkylation or N-arylation strategies.

Investigation of N-Alkylation and N-Arylation Methodologies

N-alkylation is the most direct method for introducing the benzyl (B1604629) group. This typically involves the reaction of the dihydropyrrole nitrogen with an appropriate alkylating agent.

Detailed Research Findings: The synthesis of the related compound, 1-(4-bromobenzyl)-1H-pyrrole, provides a clear blueprint for this transformation. In one reported synthesis, pyrrole is first deprotonated with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to form the corresponding pyrrolide anion. researchgate.net This nucleophilic anion then reacts with 4-bromobenzyl bromide in an SN2 reaction to yield the desired N-substituted product. researchgate.net This standard N-alkylation protocol is directly applicable to 2,5-dihydro-1H-pyrrole.

N-arylation, while not directly required for the target molecule, is a related and important transformation. Modern methods often employ palladium-catalyzed cross-coupling reactions. For instance, the coupling of N-H heteroarenes like pyrrole with aryl chlorides can be achieved using a low-loading Pd/keYPhos catalyst. rsc.org Similarly, palladium can catalyze the denitrative N-arylation using nitroarenes as the aryl source. rsc.org These advanced methods highlight the diverse options available for C-N bond formation.

Table 3: Methods for N-Substitution of Pyrrole/Dihydropyrrole

MethodReactantsReagents/CatalystMechanism
N-Alkylation2,5-Dihydropyrrole + 4-Bromobenzyl bromideBase (e.g., NaH, t-BuOK)SN2 Displacement
Palladium-catalyzed N-ArylationPyrrole + Aryl Halide/NitroarenePalladium Catalyst (e.g., Pd/keYPhos) rsc.orgrsc.orgCross-Coupling
Chan-Lam N-ArylationTriazole + Aryl Boronic AcidCopper(II) acetate (B1210297) mdpi.comCopper-catalyzed Cross-Coupling

Strategies for Regioselective Incorporation of Halogenated Aryl Substituents

Achieving the specific substitution pattern of 1-(4-bromobenzyl)-2,5-dihydro-1H-pyrrole requires precise control over the placement of the bromine atom on the benzyl ring.

Detailed Research Findings: The most straightforward and common strategy for regioselective incorporation is to use a starting material that already contains the desired halogenated aryl moiety. The synthesis of the target compound relies on commercially available 4-bromobenzyl bromide (or chloride). The "4-bromo" position is fixed from the outset, ensuring that the final product has the bromine atom exclusively at the para position of the benzene (B151609) ring. This "late-stage" introduction of the entire pre-functionalized substituent is a highly efficient and regioselective approach.

Alternatively, if one were to start with an N-benzyl dihydropyrrole, regioselective halogenation of the pendant phenyl ring would be necessary. Electrophilic aromatic substitution reactions, such as bromination with N-bromosuccinimide (NBS), could be employed. However, directing the bromine to the para position would depend on the electronic nature of the N-CH₂-dihydropyrrole substituent and could lead to mixtures of ortho and para isomers, complicating purification. Therefore, using a pre-halogenated starting material like 4-bromobenzyl bromide is the superior strategy for ensuring regiochemical purity. sci-hub.seresearchgate.net

The regioselective synthesis of aryl-substituted pyrroles can also be achieved by first selectively halogenating the pyrrole ring and then performing a Suzuki-Miyaura cross-coupling reaction to introduce the aryl group. nih.gov This highlights a general principle in organic synthesis: regiocontrol is often best achieved by using coupling reactions where one partner bears a handle (like a halogen or boronic acid) at a specific, pre-determined position.

Optimization of Reaction Conditions and Yield Enhancement Studies for this compound

The synthesis of this compound is typically achieved via the N-alkylation of 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) with 4-bromobenzyl bromide. The efficiency and yield of this nucleophilic substitution reaction are highly dependent on the careful optimization of several parameters, including the catalytic system, solvent, and temperature.

Catalytic Systems and Their Mechanistic Contributions (e.g., K2CO3, Metal Salts)

The N-alkylation of pyrrolines and related nitrogen heterocycles is fundamentally a nucleophilic substitution reaction that requires a base to deprotonate the secondary amine, thereby increasing its nucleophilicity.

Inorganic Bases: Potassium carbonate (K2CO3) is a widely employed, mild, and cost-effective base for the N-alkylation of pyrroles and its derivatives. researchgate.netresearchgate.netlookchem.com Its primary mechanistic role is to abstract the acidic proton from the nitrogen atom of the 2,5-dihydro-1H-pyrrole ring. This deprotonation generates the corresponding pyrrolide anion, a significantly more potent nucleophile. The enhanced nucleophilicity of the anion facilitates a rapid SN2 attack on the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion and forming the desired C-N bond. lookchem.com Cesium carbonate (Cs2CO3) has also been shown to be an effective base in similar N-alkylation reactions, sometimes offering improved yields due to the higher solubility of cesium salts and the "caesium effect," which can enhance the reactivity of the anion. researchgate.netnih.govchemrxiv.org

Metal Salt Catalysts: In some contexts of N-alkylation or pyrrole synthesis, metal salts can be used to catalyze the reaction. researchgate.net For instance, copper(I) iodide (CuI) has been utilized in the N-alkylation of certain heterocycles. researchgate.net While not always necessary for a highly reactive substrate like 4-bromobenzyl bromide, the mechanistic contribution of such a catalyst would likely involve coordination to the leaving group (bromide), making it more labile and increasing the electrophilicity of the benzylic carbon. This Lewis acid activation would render the alkyl halide more susceptible to nucleophilic attack. Similarly, iron salts, such as iron(III) perchlorate or iron(III) chloride, have been documented as efficient catalysts for multicomponent reactions that form pyrrole and dihydropyrrole cores. nih.govbeilstein-journals.orgnih.gov In these cases, the metal ion acts as a Lewis acid to activate carbonyl groups and facilitate cyclization and condensation steps. nih.gov

Solvent Effects and Temperature Regimes in Reaction Efficiency

The choice of solvent and the reaction temperature are critical variables that significantly influence the rate and yield of the N-alkylation process. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base (e.g., K+) while leaving the nucleophilic anion relatively free, thus enhancing its reactivity.

Studies on the N-alkylation of pyrrole derivatives have shown that dimethylformamide (DMF) is a highly suitable solvent, often leading to excellent yields. researchgate.net Other solvents such as acetonitrile (B52724) (CH3CN) and acetone (B3395972) have also been used effectively. nih.govresearchgate.net The use of ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]), has been explored as a sustainable reaction medium, providing good yields and simplifying workup due to their negligible vapor pressure. researchgate.netresearchgate.net

Temperature plays a crucial role in reaction kinetics. While some N-alkylations can proceed at room temperature, moderate heating is often applied to reduce reaction times. For example, increasing the temperature from room temperature to 65-80 °C can decrease the required reaction time from over 12 hours to just a few hours, often without compromising the yield. researchgate.net However, excessively high temperatures should be avoided to prevent potential side reactions or decomposition of the reactants or product.

The following table summarizes the typical effects of different reaction conditions on the N-alkylation of pyrrole systems, based on related studies.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1KOH (N/A)AcetoneRT1410 researchgate.net
2K2CO3 (4.0)DMFRT1487 researchgate.net
3K2CO3 (4.0)DMF65585 researchgate.net
4Cs2CO3 (3.0)CH3CN7016>95 nih.govchemrxiv.org
5K2CO3 (2.5)[bmim][BF4]/CH3CN110N/AGood researchgate.netlookchem.com

Note: Yields and conditions are based on analogous N-alkylation reactions of pyrrole derivatives and may vary for the specific synthesis of this compound.

Isolation and Purification Techniques for Dihydropyrrole Derivatives

Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the this compound product in high purity.

A typical isolation procedure begins with cooling the reaction mixture to room temperature. If a solid base like K2CO3 was used, it is often removed by filtration. The filtrate is then typically subjected to a liquid-liquid extraction process. mdpi.com Water is added to the mixture, and the aqueous layer is extracted multiple times with a suitable water-immiscible organic solvent, such as dichloromethane (B109758) (CH2Cl2), ethyl acetate, or diethyl ether. mdpi.com The combined organic extracts are then washed sequentially with water and a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

After washing, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), to remove residual water. mdpi.comprepchem.com The drying agent is subsequently removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. prepchem.com

Final purification is commonly achieved through one of two methods:

Crystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol (B145695), or a mixture like dichloromethane/hexanes). nih.govprepchem.com This process involves dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

Column Chromatography: For oils or solids that are difficult to crystallize, purification is performed using silica (B1680970) gel column chromatography. mdpi.com The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, such as a mixture of petroleum ether and ethyl acetate, to separate the desired product from any unreacted starting materials or byproducts. mdpi.com

Synthesis of Precursors and Chemical Intermediates for this compound

The synthesis of the target compound relies on the availability of its two key precursors: 2,5-dihydro-1H-pyrrole and 4-bromobenzyl bromide.

Synthesis of 2,5-Dihydro-1H-pyrrole: 2,5-dihydro-1H-pyrrole is a cyclic secondary amine. While various methods exist for synthesizing substituted dihydropyrroles, the parent compound can be prepared through established routes. organic-chemistry.orgnih.gov One common laboratory-scale approach involves the selective reduction of pyrrole. Another fundamental method is the Paal-Knorr synthesis to first form the pyrrole ring, which can then be reduced. The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. researchgate.netresearchgate.net For the synthesis of the parent pyrrole, succinaldehyde (B1195056) is reacted with ammonia, followed by acid-catalyzed cyclization and dehydration. The resulting pyrrole can then undergo selective reduction (e.g., using dissolving metal reduction or catalytic hydrogenation under controlled conditions) to yield 2,5-dihydro-1H-pyrrole. An alternative modern approach for N-protected versions is the ring-closing metathesis (RCM) of an N-protected diallylamine (B93489) using a ruthenium catalyst like Grubbs' catalyst, followed by deprotection. carbogen-amcis.com

Synthesis of 4-Bromobenzyl bromide: This key electrophile is prepared from 4-bromotoluene (B49008) via free-radical bromination of the benzylic methyl group. prepchem.comguidechem.com Several effective methods have been reported.

One common procedure involves dissolving 4-bromotoluene in a non-polar solvent like carbon tetrachloride (CCl4). prepchem.com The reaction is initiated by adding N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. sci-hub.se The mixture is then heated to reflux, often with irradiation from a photolamp to facilitate the homolytic cleavage of the N-Br bond and initiate the radical chain reaction. prepchem.com

Alternatively, elemental bromine can be used directly. guidechem.com In this method, 4-bromotoluene is heated, and bromine is added dropwise while stirring. The reaction progress can be monitored by observing the disappearance of the bromine color. prepchem.com Upon completion, the reaction mixture is cooled to induce crystallization of the product. The crude product is then purified, typically by recrystallization from a solvent like ethanol or methanol, to yield pure 4-bromobenzyl bromide as a white solid. prepchem.comguidechem.com

The following table summarizes representative conditions for the synthesis of 4-bromobenzyl bromide.

MethodStarting MaterialReagentsSolventConditionsYield (%)Reference
1p-BromotolueneBromine, PCl3 (cat.)Neat115-125 °C, 3.5 h~45 guidechem.com
24-BromotolueneElemental BromineCarbon TetrachlorideReflux, with irradiation65 prepchem.com
34-BromotolueneN-Bromosuccinimide (NBS), AIBN (cat.)Carbon TetrachlorideReflux~90 sci-hub.se

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1 4 Bromobenzyl 2,5 Dihydro 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule in solution. For 1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole, a combination of 1D and 2D NMR experiments provides a complete picture of the proton and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three primary proton environments: the 4-bromobenzyl aromatic protons, the benzylic methylene protons, and the protons of the 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) ring.

Aromatic Region: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' splitting pattern. Two doublets are anticipated, one for the two protons ortho to the benzylic group and another for the two protons ortho to the bromine atom. Based on related structures, the protons ortho to the benzyl (B1604629) group (H-2'/H-6') are expected around δ 7.20-7.30 ppm, while the protons ortho to the bromine (H-3'/H-5') would appear slightly downfield, typically in the range of δ 7.40-7.50 ppm. semanticscholar.org

Benzylic Protons: The two protons of the methylene bridge (-CH₂-) connecting the benzene ring to the pyrroline nitrogen are chemically equivalent and are expected to appear as a sharp singlet. This signal is typically found in the range of δ 3.60-3.70 ppm.

Pyrroline Ring Protons: The 2,5-dihydro-1H-pyrrole ring contains two types of protons. The two olefinic protons (-CH=CH-) are equivalent and should produce a singlet around δ 5.80-5.90 ppm. orgsyn.org The four allylic protons on the carbons adjacent to the nitrogen (N-CH₂-) are also equivalent and are expected to appear as a singlet around δ 3.70-3.80 ppm. orgsyn.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-3'/H-5' (Aromatic)~7.45Doublet (d)2H
H-2'/H-6' (Aromatic)~7.25Doublet (d)2H
H-3/H-4 (Olefinic)~5.84Singlet (s)2H
H-2/H-5 (Allylic)~3.71Singlet (s)4H
Benzylic (-CH₂-)~3.65Singlet (s)2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the target compound, six distinct carbon signals are predicted.

Aromatic Carbons: Four signals are expected for the bromobenzyl group: the carbon atom bonded to bromine (C-4'), the two equivalent carbons ortho to bromine (C-3'/C-5'), the two equivalent carbons meta to bromine (C-2'/C-6'), and the ipso-carbon to which the benzylic group is attached (C-1').

Benzylic Carbon: A single signal for the benzylic methylene carbon (-CH₂-).

Pyrroline Ring Carbons: The symmetry of the 3-pyrroline ring results in two signals: one for the two equivalent olefinic carbons (-CH=CH-) and one for the two equivalent allylic carbons (N-CH₂-). Based on data for the parent 3-pyrroline, the olefinic carbons appear around δ 128.2 ppm, and the allylic carbons appear around δ 53.6 ppm. orgsyn.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (Aromatic ipso-CH₂)~138
C-3'/C-5' (Aromatic CH)~131
C-3/C-4 (Olefinic)~128.2
C-2'/C-6' (Aromatic CH)~129
C-4' (Aromatic ipso-Br)~121
Benzylic (-CH₂-)~58
C-2/C-5 (Allylic)~53.6

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the adjacent aromatic protons (H-2'/H-6' with H-3'/H-5').

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the olefinic proton signal at ~5.84 ppm to the olefinic carbon signal at ~128.2 ppm, and the benzylic proton signal at ~3.65 ppm to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing the connectivity between the different fragments of the molecule. Key long-range (2-3 bond) correlations would be expected from the benzylic protons to the pyrroline carbons (C-2/C-5) and the aromatic ipso-carbon (C-1'). Conversely, correlations from the pyrroline's allylic protons (H-2/H-5) to the benzylic carbon would definitively confirm the N-benzyl linkage.

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy)

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound would exhibit characteristic absorption bands. dtic.milchemicalbook.comspectrabase.com

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretch (Olefinic)=C-H3050 - 3100
C-H Stretch (Aromatic)Ar-H3000 - 3050
C-H Stretch (Aliphatic)-CH₂-2850 - 2960
C=C Stretch (Olefinic)C=C1640 - 1680
C=C Stretch (Aromatic)Ar C=C1590, 1485
C-N StretchTertiary Amine1100 - 1250
C-Br StretchAryl Bromide1000 - 1075

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization.

For this compound (C₁₁H₁₂BrN), HRMS would confirm the exact mass. A key feature would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Calculated Monoisotopic Mass: 237.0153 g/mol for C₁₁H₁₂⁷⁹BrN.

Calculated Monoisotopic Mass: 239.0132 g/mol for C₁₁H₁₂⁸¹BrN.

The most prominent fragmentation pathway under electron impact (EI) ionization is typically the cleavage of the weakest bond, which in this case is the benzylic C-N bond. This would lead to the formation of a stable 4-bromobenzyl cation.

Major Fragment: The 4-bromobenzyl cation ([C₇H₆Br]⁺) would appear as a characteristic pair of peaks at m/z 169 and 171. This is often the base peak in the spectrum for N-benzyl compounds. researchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structural Characterization in Solid State

While NMR provides the solution-state structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a solid crystal. Although no published crystal structure for this compound was identified in the searched literature, such an analysis would provide definitive data on:

Bond Lengths and Angles: Precise measurements for all covalent bonds and angles within the molecule.

Conformation: The exact conformation of the 2,5-dihydro-1H-pyrrole ring, which is non-planar and likely adopts an envelope or twisted conformation.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as π-π stacking of the aromatic rings or C-H···Br contacts that influence the bulk properties of the solid. nih.govnih.gov

This technique remains the gold standard for absolute structural proof in the solid state.

Stereochemical Assignments and Conformational Analysis from Crystal Data

In the absence of empirical data for this compound, a comparative analysis with structurally similar compounds for which crystal structures are known could offer some predictive insights. However, this would not meet the standard of a direct and accurate analysis of the title compound.

Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis is necessary to provide the data required for the comprehensive structural elucidation outlined in this article.

Computational Chemistry and Theoretical Investigations of 1 4 Bromobenzyl 2,5 Dihydro 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which dictates the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) Studies of Optimized Molecular Geometry and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. espublisher.com For 1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G**, would be used to determine its most stable three-dimensional conformation (optimized geometry). espublisher.com This process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting energetic information helps to assess the compound's thermodynamic stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table is illustrative and based on general principles, as specific research data for this compound is unavailable.

Parameter Bond/Angle Predicted Value
Bond Lengths C-N (Pyrrole Ring) ~1.46 Å
C=C (Pyrrole Ring) ~1.34 Å
N-CH₂ (Benzyl) ~1.47 Å
C-Br (Benzene Ring) ~1.91 Å
Bond Angles C-N-C (Pyrrole Ring) ~109°
N-CH₂-C (Benzyl) ~112°

Analysis of Molecular Orbitals, Electrostatic Potentials, and Charge Distribution

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. espublisher.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

The molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species. For this compound, the bromine atom and the nitrogen atom would likely represent regions of negative potential, while the hydrogen atoms of the pyrrole (B145914) ring would be areas of positive potential.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound would reveal its conformational flexibility, showing how the benzyl (B1604629) group rotates and how the dihydro-pyrrole ring puckers in a simulated environment, such as in a solvent like water. nih.gov This provides a dynamic understanding of the molecule's behavior that static quantum calculations cannot capture. These simulations are essential for understanding how the molecule might adapt its shape upon interacting with a biological target. nih.gov

In Silico Approaches for Predicting Molecular Interactions and Ligand Behavior

In silico techniques are critical in drug discovery for predicting how a molecule might behave as a potential drug. These methods use computational models to screen and analyze compounds before they are synthesized and tested in a lab.

Molecular Docking Methodologies for Receptor Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. semanticscholar.orgamazonaws.com In a hypothetical study, this compound would be docked into the active site of a specific protein target. The results would include a binding affinity score, predicting the strength of the interaction, and a detailed visualization of the binding mode. nih.gov This analysis would identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and amino acid residues in the receptor's binding site. nih.gov

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target This table is for demonstration purposes only.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Example Kinase -8.5 TYR 234 Hydrogen Bond
LEU 310 Hydrophobic
PHE 312 Pi-Pi Stacking

Pharmacophore Modeling and Virtual Screening Strategies in Lead Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. dovepress.comnih.gov A pharmacophore model could be developed based on the structure of a known active ligand or the receptor's binding site. medsci.org This model would then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify other molecules, potentially including this compound, that possess the required features and are therefore likely to be active. nih.gov This strategy is a cornerstone of modern lead identification in drug discovery. dovepress.com

Computational Studies on Reaction Mechanisms and Transition States for Dihydropyrrole Formation

The formation of this compound, a substituted dihydropyrrole, is most commonly achieved through a variation of the Paal-Knorr synthesis. This venerable reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, 4-bromobenzylamine. Computational studies have been pivotal in mapping out the intricate steps of this transformation, identifying the key intermediates and the energy barriers that must be overcome.

The generally accepted mechanism, corroborated by numerous theoretical investigations on analogous systems, proceeds through a series of well-defined steps:

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine (4-bromobenzylamine) on one of the carbonyl groups of the 1,4-dicarbonyl precursor, typically succinaldehyde (B1195056) or a derivative thereof. This step leads to the formation of a hemiaminal intermediate. DFT calculations on similar reactions suggest that this initial step is typically rapid with a relatively low activation barrier.

Dehydration: The cyclic intermediate, a hydroxylated pyrrolidine (B122466) derivative, then undergoes dehydration to form the more stable 2,5-dihydro-1H-pyrrole ring. This elimination of a water molecule typically proceeds via one or more proton transfer steps, which can be facilitated by the solvent or other species in the reaction mixture. Theoretical studies have shown that the energy barriers for these final steps are generally lower than that of the cyclization step.

Table 1: Calculated Activation Energies for Key Steps in a Model Dihydropyrrole Formation

Reaction StepTransition StateActivation Energy (kcal/mol)
Hemiaminal FormationTS_Hemi~10-15
Intramolecular CyclizationTS_Cycl~20-25
DehydrationTS_Dehyd~15-20

Note: These values are representative and can vary depending on the specific substrates, solvent, and computational method employed.

Table 2: Key Geometric Parameters of a Representative Transition State for Intramolecular Cyclization

ParameterDescriptionValue (Å or degrees)
d(N-C)Distance between the attacking nitrogen and the carbonyl carbon~2.0 - 2.2
∠(N-C-O)Angle of nucleophilic attack on the carbonyl group~100 - 105°
d(C=O)Length of the reacting carbonyl bond~1.25 - 1.30

Note: These geometric parameters are indicative of the strained and partially formed bonds in the transition state structure.

The 4-bromobenzyl substituent on the nitrogen atom is not expected to dramatically alter the fundamental reaction mechanism. However, its electronic and steric properties can influence the activation energies of the various steps. The electron-withdrawing nature of the bromine atom on the phenyl ring may slightly decrease the nucleophilicity of the amine, potentially affecting the rate of the initial hemiaminal formation. Steric hindrance from the benzyl group could also play a role in the conformational preferences of the intermediates and transition states.

Investigation of Biological Activity Potentials and Structure Activity Relationship Sar Methodologies for Dihydropyrrole Derivatives

Development of In Vitro Screening Protocols for Bioactive Compound Identification

The initial step in evaluating the therapeutic potential of dihydropyrrole derivatives involves the development and implementation of sensitive and reliable in vitro screening assays. These protocols are designed to identify and characterize the biological activity of newly synthesized compounds efficiently.

Cell-based assays are fundamental in determining the effect of dihydropyrrole derivatives on cellular processes and are pivotal for assessing potential therapeutic applications. The choice of cell line is crucial and is dictated by the biological activity being investigated.

For assessing antineoplastic potential , a panel of human cancer cell lines is often employed. Commonly used lines include those derived from colon carcinoma (e.g., HCT116, LoVo), cervical carcinoma (HeLa), breast adenocarcinoma (MCF-7), and glioblastoma (U-251MG). mdpi.commdpi.commdpi.com The primary screening assay is typically a cytotoxicity or cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govnih.gov This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells, thus providing a quantitative measure of a compound's cytotoxic or cytostatic effects. researchgate.net Other methods like the sulforhodamine B (SRB) assay are also utilized to quantify cell density by measuring cellular protein content. mdpi.com

Compounds that show significant activity in primary screens are subjected to secondary assays to elucidate their mechanism of action. These can include:

Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on cell cycle progression, identifying if cells are arrested at a specific phase (e.g., G1, G2/M). nih.govnih.gov

Apoptosis Induction: The induction of programmed cell death is a key indicator of anticancer activity. This can be assessed by observing morphological changes typical of apoptosis, or more quantitatively using methods like Annexin V-FITC/propidium iodide staining followed by flow cytometry. nih.govnih.gov Western blot analysis for key apoptotic proteins, such as cleaved caspases (e.g., caspase-3, caspase-9), provides further mechanistic insight. nih.govnih.gov

For evaluating anti-inflammatory potential , macrophage cell lines like RAW264.7 are commonly used models. mdpi.comnih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response. The anti-inflammatory activity of test compounds is then assessed by their ability to inhibit the production of pro-inflammatory mediators. A common method is the Griess assay, which measures the production of nitric oxide (NO), a key inflammatory signaling molecule. mdpi.comnih.gov Additionally, the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) can be quantified using ELISA (Enzyme-Linked Immunosorbent Assay). nih.gov

Table 1: Cellular Assays for Biological Response Assessment

Assay TypePurposeModel Cell LinesKey Readouts
MTT/SRB Assay Assess cytotoxicity and cell viabilityHeLa, LoVo, HCT116, MCF-7Cell proliferation/viability (IC50/GI50 values)
Flow Cytometry Determine effects on cell cycle and apoptosisCancer cell linesCell cycle phase distribution, percentage of apoptotic cells
Western Blot Investigate mechanism of actionCancer cell linesExpression levels of key proteins (e.g., caspases)
Griess Assay Measure anti-inflammatory activityRAW264.7 MacrophagesInhibition of nitric oxide (NO) production
ELISA Quantify cytokine productionRAW264.7 MacrophagesLevels of pro-inflammatory cytokines (TNF-α, IL-6)

Many dihydropyrrole derivatives exert their biological effects by inhibiting specific enzymes. Therefore, enzyme inhibition assays are crucial for identifying molecular targets and understanding the mechanism of action. mdpi.com The design of these assays involves selecting a specific enzyme implicated in a disease pathway and developing a method to measure its activity in the presence and absence of the inhibitor.

For instance, pyrrole (B145914) derivatives have been investigated as inhibitors of various enzymes, including:

Cholinesterases (AChE and BChE): Implicated in Alzheimer's disease, the inhibition of these enzymes can be measured using Ellman's method. nih.gov

Protein Kinases: These are common targets in cancer therapy. The activity of kinase inhibitors like the maleimide derivative 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylphenylamino)-1H-pyrrole-2,5-dione has been studied extensively. mdpi.comresearchgate.net

Cyclooxygenases (COX-1 and COX-2): These enzymes are targets for anti-inflammatory drugs. Assays measure the inhibition of prostaglandin synthesis. nih.gov

Once an inhibitory compound is identified, kinetic analysis is performed to determine the mode of inhibition and the inhibitor's potency. researchgate.net This is typically done by measuring the initial reaction velocity at various substrate and inhibitor concentrations. nih.gov The data are then plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). nih.gov This analysis can distinguish between different types of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed) and allows for the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and the inhibition constant (Kᵢ). nih.govmdpi.com The Kᵢ value is a measure of the inhibitor's binding affinity, with lower values indicating greater potency.

Table 2: Enzyme Inhibition Assay and Kinetic Analysis Parameters

ParameterDescriptionMethod of Determination
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.Dose-response curve
Mode of Inhibition Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive).Lineweaver-Burk plots
Kᵢ (Inhibition Constant) A measure of the binding affinity of the inhibitor to the enzyme.Derived from kinetic analysis
Kₘ (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax.Michaelis-Menten kinetics

To understand the full therapeutic potential of dihydropyrrole derivatives, it is essential to screen them against a broad range of biological targets. This involves a battery of assays designed to detect various types of bioactivity.

Antimicrobial Activity: The antimicrobial potential of dihydropyrrole derivatives is commonly evaluated using standard microbiology techniques. zenodo.org The agar disc diffusion method provides a qualitative initial screen, where the size of the inhibition zone around a compound-impregnated disc indicates activity. journalcra.com To quantify this activity, the minimum inhibitory concentration (MIC) is determined using broth microdilution methods. nih.gov This value represents the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov A wide range of pathogens are typically tested, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger). researchgate.net

Antineoplastic Activity: As detailed in section 5.1.1, the primary assessment involves in vitro cytotoxicity screening against a panel of cancer cell lines. nih.govnih.gov Compounds showing potent in vitro activity may be further evaluated in in vivo models, such as a mouse xenograft model, where human tumor cells are implanted in immunocompromised mice. nih.govnih.gov The compound's ability to inhibit tumor growth in these models provides a more clinically relevant measure of its antineoplastic efficacy. nih.govnih.gov

Anti-inflammatory Activity: The assessment of anti-inflammatory properties often begins with in vitro cellular assays as described in section 5.1.1, measuring the inhibition of inflammatory mediators like NO and cytokines in LPS-stimulated macrophages. mdpi.comnih.gov In vitro enzyme assays targeting key inflammatory enzymes like COX-1 and COX-2 are also employed. nih.gov Promising compounds can then be tested in in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats, to evaluate their efficacy in a whole-organism system. researchgate.net

Systemic Structure-Activity Relationship (SAR) Studies and Molecular Modification Strategies

SAR studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For dihydropyrrole derivatives, these studies involve synthesizing a series of analogues with systematic modifications to the core structure and evaluating their activity in the aforementioned biological assays. The resulting data help to identify the key structural features (pharmacophores) responsible for activity and guide the design of more potent and selective molecules. researchgate.net

The nature and position of substituents on the dihydropyrrole ring and its appendages can have a profound impact on biological activity. researchgate.net SAR studies focus on systematically varying these substituents to map their effects.

For example, in various pyrrole-based compounds, it has been observed that:

The presence of a bromine atom on the phenyl ring, as in 1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole, can be critical. Halogens can influence lipophilicity, metabolic stability, and binding interactions. Studies on related compounds have shown that bromo- and chloro-substituents can impart significant cytotoxic effects against cancer cell lines. mdpi.comresearchgate.net

The N-benzyl group is a common feature. SAR studies on metallo-β-lactamase inhibitors revealed that this N-benzyl side chain was important for inhibitory potency. nih.gov

Modifications to the pyrrole ring itself are crucial. A study on pyrrole derivatives showed that incorporating a 4-hydroxyphenyl ring was a key feature for antifungal activity against C. albicans. researchgate.net

Electron-withdrawing groups have been shown to enhance the antibacterial activity of some pyrrole derivatives. nih.gov

These findings are systematically compiled to build a comprehensive SAR model, which guides the rational design of new derivatives with improved activity profiles.

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. The interaction between a ligand and its target is a dynamic process influenced by the conformational flexibility of both molecules. nih.gov Understanding these requirements is essential for designing inhibitors with high affinity and specificity.

Molecular docking is a widely used computational technique to predict the binding mode of a ligand within the active site of a target protein. nih.gov This method helps to visualize potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. mdpi.com By docking a series of dihydropyrrole analogues, researchers can rationalize observed SAR data and understand why certain substituents enhance or diminish activity. For example, docking studies have helped to elucidate the binding modes of pyrrole derivatives in the active sites of COX-2, cholinesterases, and DHFR. nih.govnih.govmdpi.com

Beyond static docking, more advanced computational methods can account for protein flexibility. The concept of "induced fit" suggests that the protein can change its conformation to better accommodate the ligand. nih.gov Analyzing the conformational landscape of a target protein can reveal distinct states that may be selectively bound by different ligands, providing opportunities for rational drug design. nih.gov Experimental techniques like X-ray crystallography and NMR spectroscopy can provide high-resolution structural data of ligand-protein complexes, validating computational models and offering precise insights into the conformational requirements for optimal binding. nih.gov

Mechanistic Studies at the Molecular and Cellular Level Using In Vitro Models

Extensive literature searches did not yield specific data regarding the intracellular localization, cellular pathway modulation, or direct interactions with biological macromolecules for the compound this compound. The following sections outline the general methodologies and potential interactions that are investigated for dihydropyrrole derivatives, providing a framework for possible future research on this specific compound.

Investigation of Intracellular Localization and Cellular Pathway Modulation in Recombinant Systems

Currently, there is no publicly available research detailing the investigation of intracellular localization or the modulation of cellular pathways specifically by this compound in recombinant systems.

In general, studies on dihydropyrrole derivatives would employ techniques such as fluorescence microscopy using tagged versions of the compound or its cellular targets to determine its subcellular distribution. To investigate cellular pathway modulation, researchers would typically utilize recombinant cell lines expressing specific reporter genes (e.g., luciferase or green fluorescent protein) under the control of promoters from key signaling pathways. Changes in reporter gene expression after treatment with the compound would indicate which pathways are affected.

Assessment of Interactions with Biological Macromolecules (e.g., DNA Gyrase, Cholinesterase)

There is no specific experimental evidence available from the scientific literature detailing the direct interaction of this compound with DNA gyrase or cholinesterase.

However, the broader class of pyrrole and dihydropyrrole derivatives has been a subject of interest in medicinal chemistry for their potential to interact with various enzymes. The structure-activity relationship (SAR) studies on related compounds can offer insights into the potential, albeit unconfirmed, for this specific molecule.

DNA Gyrase:

DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition can lead to antibacterial effects. While no data exists for this compound, SAR studies on other heterocyclic compounds have identified key structural features that contribute to DNA gyrase inhibition. These often include a planar aromatic or heteroaromatic system capable of intercalating into the DNA-enzyme complex and specific substituents that can form hydrogen bonds or other interactions with the enzyme's active site. The presence of the bromobenzyl group on the dihydropyrrole scaffold could potentially influence such interactions, but this remains speculative without experimental validation.

Cholinesterase:

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes have therapeutic applications in conditions like Alzheimer's disease. Pyrrole derivatives have been investigated as cholinesterase inhibitors. SAR studies in this area have highlighted the importance of the nitrogen-containing ring and the nature of its substituents in determining the inhibitory potency and selectivity. For instance, the substituents on the pyrrole ring can influence the compound's ability to fit into the active site gorge of the cholinesterase enzyme and interact with key amino acid residues. Again, while the this compound structure possesses features that could theoretically interact with cholinesterases, no experimental data confirms this.

Role of 1 4 Bromobenzyl 2,5 Dihydro 1h Pyrrole As a Chemical Building Block and Precursor in Advanced Synthesis

Derivatization Studies for the Generation of Novel Chemical Entities

The derivatization of 1-(4-bromobenzyl)-2,5-dihydro-1H-pyrrole can lead to the generation of novel chemical entities with potentially interesting properties. The two primary sites for derivatization are the pyrrole (B145914) ring and the bromobenzyl group.

While specific derivatization studies on this compound are not widely reported, research on the analogous aromatic compound, 1-(4-bromobenzyl)-1H-pyrrole, provides valuable insights. For example, 1-(4-bromobenzyl)-1H-pyrrole has been successfully converted into 1-(4-boronobenzyl)-1H-pyrrole. sci-hub.se This transformation is achieved through lithiation of the bromo-aromatic ring followed by quenching with a borate (B1201080) ester. sci-hub.se The resulting boronic acid is a versatile intermediate for further functionalization, particularly in Suzuki cross-coupling reactions to form new carbon-carbon bonds. This demonstrates how the 4-bromobenzyl group can be a handle for introducing a wide range of substituents.

The following table summarizes a potential derivatization pathway based on the chemistry of the aromatic analog:

Starting MaterialReagentsProductPotential Applications
1-(4-Bromobenzyl)-1H-pyrrole1. t-BuLi 2. B(OMe)₃ 3. HCl1-(4-Boronobenzyl)-1H-pyrroleSuzuki cross-coupling reactions, synthesis of biaryl compounds

This data is based on the derivatization of the aromatic pyrrole analog. sci-hub.se

Potential as an Intermediate in the Academic Synthesis of Natural Product Analogs

Pyrrole and its derivatives are common structural motifs in a wide array of natural products, many of which exhibit significant biological activity. chim.itpsu.edu Consequently, the synthesis of natural products and their analogs containing the pyrrole ring is an active area of research. psu.edusemanticscholar.org

The 2,5-dihydropyrrole core is a precursor to the fully aromatic pyrrole ring, and can also be found in some natural products. The Paal-Knorr synthesis is a classic method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. mdpi.com In this context, 4-bromobenzylamine, the precursor to the N-substituent in this compound, could be used to introduce this group into a natural product scaffold.

Bromopyrrole natural products, such as those from marine sponges, are a significant class of compounds with interesting biological activities. chim.itbohrium.com The synthesis of these molecules often involves the introduction of a pyrrole ring, which may be brominated at various positions. While there are no specific reports of this compound being used in the synthesis of natural product analogs, its structural features make it a plausible intermediate for creating analogs of brominated pyrrole-containing natural products. The 4-bromobenzyl group could serve as a handle for attaching the pyrrole moiety to a larger molecular framework or for modulating the biological activity of the final compound.

Exploration of Dihydropyrrole Derivatives in Materials Science and Polymer Chemistry Research (e.g., Photoinitiators)

Derivatives of dihydropyrroles have shown promise in the fields of materials science and polymer chemistry. For example, certain 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) derivatives have been investigated as highly efficient photoinitiators for radical photopolymerization. nih.gov These compounds can initiate the polymerization of various (meth)acrylate materials upon irradiation with light of specific wavelengths. nih.gov

While the specific compound this compound has not been explicitly studied as a photoinitiator, its dihydropyrrole core is a feature it shares with known photoactive molecules. The 4-bromobenzyl group could be further functionalized to tune the photophysical properties of the molecule, such as its absorption wavelength and quantum yield.

The following table highlights the performance of a related dihydropyrrolo[3,2-b]pyrrole derivative as a photoinitiator:

PhotoinitiatorMonomerLight SourceDouble Bond Conversion (%)
1,4-bis(4-bromophenyl)-2,5-bis(4-nitrophenyl)-1,4-dihydropyrrole[3,2-b]pyrrole (PyBN)Various (meth)acrylates365 nm and 395 nm LEDUp to 99.86

This data is for a related dihydropyrrolo[3,2-b]pyrrole derivative and serves to illustrate the potential of such scaffolds in photopolymerization. nih.gov

Furthermore, N-substituted pyrroles are used as monomers for the production of conducting polymers. bohrium.com The electrochemical polymerization of these monomers allows for the creation of thin films with interesting electronic and optical properties. bohrium.com The this compound could potentially be aromatized and then polymerized, or the dihydropyrrole itself could be explored in polymerization reactions to create novel polymer architectures.

Future Directions and Emerging Research Avenues for 1 4 Bromobenzyl 2,5 Dihydro 1h Pyrrole Research

Development of Green Chemistry Approaches and Sustainable Synthetic Protocols

The chemical industry's increasing focus on sustainability necessitates a shift towards more environmentally benign synthetic methods. For pyrrole (B145914) derivatives, this involves moving away from traditional syntheses that may use harsh reagents or generate significant waste. Future research in the synthesis of 1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole is expected to prioritize green chemistry principles.

Key research objectives in this area include:

Use of Recyclable Catalysts: The development and application of recyclable nanocatalysts, such as copper-based magnetic nanoparticles, can lead to efficient and sustainable synthesis protocols under solvent-free conditions. rsc.org This approach offers advantages like low catalyst loading, short reaction times, and easy separation of the catalyst for reuse. rsc.org

Sustainable Catalytic Systems: Exploring novel catalytic systems, such as the iridium-catalyzed synthesis that links secondary alcohols and amino alcohols, presents a sustainable pathway. nih.gov Such methods can utilize renewable starting materials and are tolerant of various functional groups, including bromides, which is directly relevant to the synthesis of the target compound. nih.gov

Microwave-Assisted Synthesis: Applying microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields compared to conventional heating methods, aligning with green chemistry's emphasis on energy efficiency. mdpi.com

Benign Solvents and Conditions: The use of environmentally friendly solvents like water or employing solvent-free reaction conditions will be crucial. mdpi.com For instance, procedures that utilize mild, organo-basic catalysts in aqueous solvent systems can provide an eco-friendly route to heterocyclic products. researchgate.net

Green Chemistry ApproachPotential Application to this compound SynthesisKey AdvantagesReference
Recyclable NanocatalystsEmploying magnetic nanocatalysts for the cyclization step.High reactivity, easy separation, catalyst reusability, solvent-free conditions. rsc.org
Sustainable Catalysis (e.g., Iridium-based)Catalytic linkage of amino alcohols with precursors containing the 4-bromobenzyl moiety.Use of renewable feedstocks, high functional group tolerance, elimination of hydrogen gas as the only byproduct. nih.gov
Microwave-Assisted SynthesisAccelerating the condensation or cyclization reactions.Reduced reaction times, increased yields, enhanced energy efficiency. mdpi.com
Eco-Friendly SolventsUtilizing water-based systems for key synthetic steps.Reduced environmental impact, enhanced safety, lower cost. mdpi.com
Table 1: Potential Green Chemistry Approaches for Synthesis.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Property Prediction

Future applications of AI/ML in this context include:

De Novo Molecular Design: Utilizing generative models, such as Generative Adversarial Networks (GANs), to design novel analogues of the target compound with optimized properties. crimsonpublishers.com These models can learn from existing chemical data to propose new structures with specific therapeutic characteristics. crimsonpublishers.com

Property Prediction: Employing ML algorithms like Random Forest (RF) and Support Vector Machines (SVM) to predict the physicochemical properties, bioactivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of virtual compounds. mdpi.comnih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis.

Synthesis Planning: Leveraging AI-driven retrosynthesis tools to devise the most efficient and sustainable synthetic routes to novel derivatives. digitellinc.com Such programs can analyze vast literature databases to suggest reaction pathways with high yields and minimal side products. digitellinc.com

Target Identification: AI can analyze biological data to identify new potential protein targets for which derivatives of this compound might show high affinity and selectivity. nih.gov

AI/ML ApplicationDescriptionPotential Impact on ResearchReference
Generative ModelsDesign of novel pyrroline structures with desired therapeutic properties.Accelerates the discovery of new lead compounds. crimsonpublishers.com
Predictive ModelingPrediction of ADME properties, toxicity (e.g., using DeepTox), and biological activity.Reduces the cost and time of experimental screening by prioritizing candidates. crimsonpublishers.commdpi.com
Retrosynthesis SoftwareIdentifies optimal and green synthetic pathways for newly designed compounds.Improves synthetic efficiency and sustainability. digitellinc.com
Target-Disease AssociationAnalyzes complex biological datasets to link potential drug targets with specific diseases.Uncovers novel therapeutic applications for the compound class. nih.gov
Table 2: AI and Machine Learning in Compound Development.

Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Insight

A deeper understanding of reaction kinetics and mechanisms is essential for optimizing synthetic processes. The integration of Process Analytical Technology (PAT), utilizing advanced spectroscopic methods, can provide real-time data on the synthesis of this compound. mdpi.com

Emerging research directions involve:

Vibrational Spectroscopy: Using techniques like Raman and Near-Infrared (NIR) spectroscopy for the in-situ, real-time monitoring of reactant consumption and product formation. mdpi.com These non-invasive methods provide molecular-level information, allowing for precise control over reaction conditions. mdpi.com

Ultrafast Spectroscopy: Applying femtosecond-scale spectroscopic techniques to observe the transient intermediates and transition states involved in the pyrroline formation. spectroscopyonline.com This can provide unprecedented mechanistic insights, enabling the rational design of more efficient catalysts and reaction conditions. spectroscopyonline.com

Integrated Spectroscopic and Chemometric Analysis: Combining real-time spectral data with multivariate data analysis techniques (chemometrics) to build predictive models for reaction yield and purity. mdpi.com This allows for automated process control and optimization.

Exploration of Novel Biological Targets and Therapeutic Modalities through High-Throughput Screening Methodologies

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.goveurekaselect.com High-throughput screening (HTS) provides a powerful, unbiased approach to uncover novel biological activities for this compound and its derivatives.

Future research should focus on:

Large-Scale Library Screening: Employing HTS to test the compound against extensive libraries of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. nih.gov For example, HTS has been successfully used to identify pyrrole derivatives as potassium-competitive acid blockers and pregnane X receptor (PXR) antagonists. nih.govnih.gov

Phenotypic Screening: Utilizing cell-based HTS assays to identify compounds that induce a desired phenotypic change (e.g., inhibition of cancer cell proliferation) without a priori knowledge of the specific molecular target. This can lead to the discovery of first-in-class therapeutic agents.

Fragment-Based Screening: Using the this compound core as a fragment to screen against protein targets. Hits can then be elaborated into more potent and selective lead compounds.

This systematic exploration could reveal novel applications for this class of compounds in areas such as neurodegenerative diseases, oncology, or infectious diseases, building on the known potential of related pyrrole structures. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole?

The compound is typically synthesized via acid-base catalyzed condensation. A validated method involves reacting 4-bromobenzylamine·HCl with diethyl 2-methyl-1,3-dioxane-4,6-dione (DMT) in a pyridine/glacial acetic acid/water solvent system at 70°C for 50 hours. This yields 1-(4-Bromobenzyl)-1H-pyrrole derivatives, which can be reduced to the 2,5-dihydro form using catalytic hydrogenation or sodium borohydride under controlled conditions . Key parameters include solvent polarity, reaction temperature, and catalyst selection, as these influence regioselectivity and yield.

Q. How can researchers characterize the compound’s purity and structural integrity?

Analytical methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 6.8–7.6 ppm for bromobenzyl groups) and dihydropyrrole ring protons (δ 3.0–4.5 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
  • Mass Spectrometry : HRMS (APCI) confirms molecular weight (e.g., calculated m/z 263.06 for C11_{11}H11_{11}BrN2_2) .
  • IR Spectroscopy : Absorptions at ~1650 cm1^{-1} (C=O or conjugated C=C) and 600–700 cm1^{-1} (C-Br stretch) validate functional groups .

Q. What are the compound’s key physicochemical properties relevant to experimental design?

  • Solubility : Limited solubility in polar solvents (e.g., water) due to the hydrophobic bromobenzyl group; use DMSO or THF for in vitro assays.
  • Stability : Susceptible to oxidation at the dihydropyrrole ring; store under inert gas (N2_2 or Ar) at –20°C.
  • LogP : Predicted ~3.2 (via computational tools like ChemAxon), suggesting moderate membrane permeability for cellular studies .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Discrepancies often arise from tautomerism or solvent effects. For example:

  • Tautomerism : The dihydropyrrole ring may exhibit keto-enol tautomerism under acidic/basic conditions, altering NMR peak positions. Use deuterated solvents with controlled pH to stabilize the desired form .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can distinguish conformational isomers by observing coalescence of split peaks at elevated temperatures .

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

The bromobenzyl group enables Suzuki-Miyaura coupling. For example, reaction with arylboronic acids in the presence of Pd(PPh3_3)4_4 and Na2_2CO3_3 in THF/water (80°C, 12 h) yields biaryl derivatives. Key challenges include steric hindrance from the dihydropyrrole ring, which may reduce coupling efficiency. Optimize by using bulky ligands (e.g., XPhos) to enhance catalytic activity .

Q. How can the compound’s biological activity be evaluated in cancer research?

  • In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Dose-response curves (IC50_{50}) should account for the compound’s solubility limits (e.g., DMSO concentrations ≤0.1% v/v) .
  • Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide). Correlate results with ROS generation assays to probe oxidative stress pathways .

Q. What strategies address low yields in large-scale synthesis?

  • Catalyst Screening : Transition from homogeneous (e.g., PdCl2_2) to heterogeneous catalysts (e.g., Pd/C) to improve recyclability and reduce metal contamination .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, minimizing side reactions (e.g., over-reduction of the dihydropyrrole ring) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

Variability may stem from:

  • Assay Conditions : Differences in cell culture media (e.g., serum content) can alter compound bioavailability. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) .
  • Impurity Profiles : Trace solvents (e.g., residual pyridine) may exert off-target effects. Quantify impurities via GC-MS and include controls in bioassays .

Methodological Recommendations

  • Synthetic Optimization : Use design-of-experiments (DoE) software (e.g., MODDE) to statistically optimize reaction parameters (temperature, catalyst loading) .
  • Analytical Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR Predictor) to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.